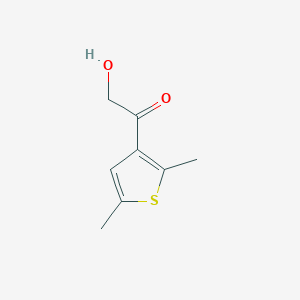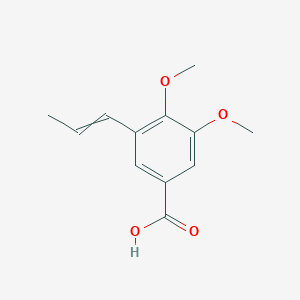
(S)-2-(5-Chloro-2-methoxyphenyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(5-chloro-2-methoxyphenyl)piperidine is a chiral compound with a piperidine ring substituted at the second position by a 5-chloro-2-methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(5-chloro-2-methoxyphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chloro-2-methoxybenzaldehyde and (S)-piperidine-2-carboxylic acid.
Formation of Intermediate: The aldehyde group of 5-chloro-2-methoxybenzaldehyde is reacted with (S)-piperidine-2-carboxylic acid under reductive amination conditions to form the corresponding imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield (2S)-2-(5-chloro-2-methoxyphenyl)piperidine.
Industrial Production Methods
Industrial production of (2S)-2-(5-chloro-2-methoxyphenyl)piperidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(2S)-2-(5-chloro-2-methoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
科学研究应用
(2S)-2-(5-chloro-2-methoxyphenyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on neurotransmitter receptors and ion channels.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (2S)-2-(5-chloro-2-methoxyphenyl)piperidine involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways.
相似化合物的比较
Similar Compounds
- (2S)-2-(5-chloro-2-methoxyphenyl)pyrrolidine
- (2S)-2-(5-chloro-2-methoxyphenyl)morpholine
- (2S)-2-(5-chloro-2-methoxyphenyl)azepane
Uniqueness
(2S)-2-(5-chloro-2-methoxyphenyl)piperidine is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties compared to its analogs
属性
分子式 |
C12H16ClNO |
|---|---|
分子量 |
225.71 g/mol |
IUPAC 名称 |
(2S)-2-(5-chloro-2-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16ClNO/c1-15-12-6-5-9(13)8-10(12)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3/t11-/m0/s1 |
InChI 键 |
NLOGRNGKMMVGMQ-NSHDSACASA-N |
手性 SMILES |
COC1=C(C=C(C=C1)Cl)[C@@H]2CCCCN2 |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)C2CCCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11723789.png)



![Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B11723821.png)






![4-[(Piperazin-1-yl)methyl]benzamide hydrochloride](/img/structure/B11723882.png)

